N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
Historical Context of Heterocyclic Hybrid Development
The strategic fusion of heterocyclic scaffolds traces its origins to the 1990s, when medicinal chemists began systematically combining nitrogen- and sulfur-containing rings to overcome limitations of single-pharmacophore drugs. The 1,2,4-triazole nucleus gained prominence due to its hydrogen-bonding capacity and metabolic resistance, as demonstrated in antifungal agents like fluconazole. Parallel developments in thiazole chemistry, particularly the discovery of thiamine’s role in cellular metabolism, highlighted this ring’s ability to modulate enzyme function.
A pivotal shift occurred with the hybridization approach described by Tanaka et al. (2004), who demonstrated that merging benzocaine and metoclopramide fragments could yield libraries with diverse bioactivities. This methodology inspired subsequent work on triazole-thiazole conjugates, such as the 2016 synthesis of thiazolyl-triazole Schiff bases showing sub-µM anti-Candida activity. The incorporation of thiophene units, as seen in 2024 antimicrobial thiophene-linked triazoles, further expanded structural diversity while addressing pharmacokinetic challenges.
Significance in Medicinal Chemistry Research
Triazole-thiazole-thiophene hybrids occupy a unique niche in drug discovery due to three synergistic properties:
- Target Versatility : The triazole’s dipole moment (≈3.5 D) enables binding to polar enzyme pockets, while the thiazole’s aromaticity facilitates π-π stacking with tyrosine residues.
- ADME Optimization : Thiophene’s lipophilicity (logP ≈2.1) counterbalances the triazole’s hydrophilicity, achieving blood-brain barrier penetrance in preclinical models.
- Synthetic Accessibility : Copper-catalyzed azide-alkyne cycloaddition allows modular assembly, as evidenced by the 2017 synthesis of carbocyclic/N-heterocyclic carbene ligands.
Recent breakthroughs include hybrid 43 (IC~50~ = 1.768 µM against HeLa cells), which combines triazole and isoxazole-benzothiazole units, and compound B15 , a thiazolyl-triazole Schiff base with 92% Candida albicans inhibition at 128 µg/mL. These examples underscore the therapeutic potential of such architectures.
Structural Analysis of Key Pharmacophores
The target compound integrates four distinct structural domains:
| Pharmacophore | Structural Role | Bioactive Contribution |
|---|---|---|
| 1,2,4-Triazole | Central scaffold | ATP-competitive kinase inhibition |
| 2-Methoxyphenyl | Aromatic substituent | Enhanced blood-brain barrier penetration |
| Thiazol-2-ylamino | Hydrogen-bond donor/acceptor | Protease active site interaction |
| Thiophene-2-carboxamide | Solubilizing group | Improved aqueous solubility (logS ≈-3.2) |
The triazole core’s N2 and N4 positions permit hydrogen bonding with Asp86 of EGFR kinase, while the thiazole’s sulfur atom may coordinate transition metals in bacterial enzymes. Molecular modeling predicts that the methoxy group’s electron-donating effect (+M) increases aryl ring electron density, enhancing interactions with hydrophobic pockets.
Research Objectives and Current Knowledge Gaps
Despite advances, critical questions remain unresolved:
- Mechanistic Specificity : While triazole-thiazole hybrids show activity against kinases and microbial topoisomerases, the exact target profile of this particular hybrid requires elucidation.
- Metabolic Stability : Preliminary data on analogous compounds indicate hepatic CYP3A4-mediated oxidation of the thiophene ring, necessitating prodrug strategies.
- Synergistic Effects : The contribution of the 2-oxoethylthio linker to membrane permeability remains uncharacterized, though similar groups improve oral bioavailability by 40% in rodent models.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S3/c1-29-14-6-3-2-5-13(14)26-16(11-22-18(28)15-7-4-9-30-15)24-25-20(26)32-12-17(27)23-19-21-8-10-31-19/h2-10H,11-12H2,1H3,(H,22,28)(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYBELPJYGNLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure
The compound features several key structural components:
- Thiophene ring : Known for its aromatic properties and role in biological activity.
- Triazole moiety : Associated with various pharmacological effects.
- Thiazole and methoxyphenyl groups : Contribute to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, a study synthesized various thiophene carboxamide derivatives and evaluated their activity against Hep3B cancer cell lines. The most active compounds exhibited IC50 values of 5.46 µM and 12.58 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The mechanism through which these compounds exert their effects involves:
- Tubulin Binding : Compounds similar to this compound have been shown to bind to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
- Caspase Activation : The activation of caspases 3 and 9 has been observed in treated cells, indicating that these compounds promote apoptotic pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiophene and triazole rings significantly impact biological activity:
- Substituents on the phenyl ring : Electron-donating groups enhance activity.
- Presence of sulfur : Essential for maintaining the compound's anticancer properties .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2b | 5.46 | Tubulin binding |
| 2e | 12.58 | Caspase activation |
| Doxorubicin | Reference | DNA intercalation |
Case Studies
Several case studies have demonstrated the effectiveness of thiophene derivatives in various cancer models:
Scientific Research Applications
Anticancer Properties
Recent studies indicate that this compound exhibits promising anticancer activity. For instance, derivatives of thiophene carboxamide have been synthesized and tested against various cancer cell lines, showing significant cytotoxicity.
Structure-Activity Relationships (SAR)
SAR studies reveal that modifications in the thiophene and triazole rings significantly impact biological activity:
- Substituents on the Phenyl Ring : Electron-donating groups enhance activity.
- Presence of Sulfur : Essential for maintaining anticancer properties.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2b | 5.46 | Tubulin binding |
| 2e | 12.58 | Caspase activation |
| Doxorubicin | Reference | DNA intercalation |
Case Studies
Several case studies have demonstrated the effectiveness of thiophene derivatives in various cancer models:
- In Vitro Studies : Compounds similar to N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide have shown potent activity against Hep3B liver cancer cells, with IC50 values indicating significant cytotoxicity compared to standard treatments like doxorubicin.
- Mechanistic Insights : Research has indicated that these compounds can induce cell cycle arrest and apoptosis through multiple pathways, including mitochondrial dysfunction and oxidative stress .
Broader Therapeutic Potential
Beyond anticancer applications, compounds containing triazole and thiazole moieties have been explored for their potential in treating various conditions:
Antimicrobial Activity
Triazole derivatives have been investigated for their antifungal properties. The presence of the thiazole ring enhances the efficacy against fungal pathogens by disrupting cell wall synthesis and function.
Anticonvulsant Effects
Research has also highlighted the anticonvulsant potential of related compounds in models of induced seizures, indicating a diverse pharmacological profile that warrants further investigation .
Anti-Tubercular Activity
Recent studies have identified thiophene derivatives as having anti-tubercular properties, with some compounds demonstrating low MIC values against Mycobacterium tuberculosis strains .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table highlights structurally related compounds from the literature, emphasizing substituents, molecular weights, and reported activities:
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Insights
Thiazole and Thiophene Moieties: Critical for binding to bacterial targets (e.g., DNA gyrase) or cancer-related enzymes. Nitrothiophenes in exhibit antibacterial activity, while non-nitrated thiophenes (as in the target) may target different pathways .
Methoxyphenyl Group : Enhances membrane permeability and modulates electron distribution, as seen in anticancer agents like 4g .
Triazole Core: Improves metabolic stability compared to pyrazole or thiazolidinone cores in analogues .
Q & A
Q. Characterization :
- IR spectroscopy identifies key functional groups (e.g., C=O at ~1650 cm⁻¹, C-S-C at ~680 cm⁻¹) .
- ¹H/¹³C NMR resolves substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiophene protons at δ 7.2–7.5 ppm) .
- Mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ with expected m/z) .
How can researchers optimize synthetic yield and purity?
Advanced
Yield optimization requires systematic parameter tuning:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol (yield increase from 65% to 76% in triazole formation) .
- Temperature control : Reflux conditions (80–100°C) improve thioether linkage formation but may require inert atmospheres to prevent oxidation .
- Purification : Gradient recrystallization (e.g., DMF/water mixtures) removes unreacted thiosemicarbazides, as evidenced by melting point consistency (e.g., 278–280°C for triazepine derivatives) .
What analytical methods resolve structural ambiguities, such as tautomerism?
Q. Advanced
- X-ray crystallography definitively assigns regiochemistry of the triazole and thiazole rings .
- Dynamic NMR : Monitors temperature-dependent shifts to identify tautomeric equilibria (e.g., thione-thiol tautomerism in thiadiazole analogs) .
- DFT calculations : Predict stable tautomers by comparing experimental and computed IR/NMR spectra (e.g., ΔG between keto-enol forms < 2 kcal/mol) .
How should biological activity assays be designed to evaluate anticancer potential?
Q. Advanced
- Cell line selection : Use panels with diverse genetic backgrounds (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) to assess selectivity .
- Dose-response curves : Test concentrations from 1 nM to 100 μM to calculate IC₅₀ values. For example, thiazole-triazole hybrids show IC₅₀ = 8–12 μM in leukemia models .
- Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) with Western blotting for caspase-3/9 activation .
How do structural modifications influence bioactivity?
Advanced
Key structure-activity relationship (SAR) findings:
- Thiazole substituents : Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity by 30–40% compared to -OCH₃ .
- Triazole substitution : Bulky aryl groups at position 4 improve metabolic stability (t₁/₂ > 6 hrs in microsomal assays) .
- Thiophene carboxylate : Methylation of the carboxamide nitrogen reduces solubility but increases membrane permeability (logP > 3.5) .
How to address contradictions in reported biological data?
Advanced
Contradictions often arise from:
- Assay variability : Compare results using standardized protocols (e.g., MTT vs. resazurin assays) .
- Cellular context : A compound may inhibit proliferation in solid tumors (e.g., IC₅₀ = 10 μM in HT-29) but not hematologic cancers due to differential ABC transporter expression .
- Metabolic stability : Hepatic clearance rates (e.g., Clint = 25 mL/min/kg) can explain in vitro-in vivo efficacy gaps .
What computational tools predict pharmacokinetic properties?
Q. Advanced
- ADMET prediction : SwissADME estimates bioavailability (e.g., 65% for this compound) and blood-brain barrier penetration (logBB = -1.2) .
- Molecular docking : AutoDock Vina models interactions with targets like EGFR (binding energy ≤ -9 kcal/mol) .
- MD simulations : GROMACS assesses conformational stability in lipid bilayers (RMSD < 2 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
